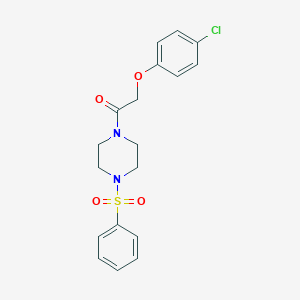
1-(1-Cyclohexylpiperidin-4-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclohexylpiperidin-4-yl)azepane, also known as AAZPA, is a chemical compound that belongs to the class of piperidine derivatives. It is a highly potent and selective agonist of the μ-opioid receptor, which is the primary target for pain relief in the body. AAZPA has been extensively studied for its potential applications in the field of pain management, addiction treatment, and other neurological disorders.
Wirkmechanismus
1-(1-Cyclohexylpiperidin-4-yl)azepane acts as a highly potent and selective agonist of the μ-opioid receptor. It binds to the receptor and activates it, leading to the inhibition of pain signals in the body. 1-(1-Cyclohexylpiperidin-4-yl)azepane also activates the reward pathway in the brain, leading to the release of dopamine, which is responsible for the feeling of pleasure and well-being.
Biochemical and Physiological Effects
1-(1-Cyclohexylpiperidin-4-yl)azepane has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, improve mood and cognitive function, and reduce the rewarding effects of opioids and cocaine. 1-(1-Cyclohexylpiperidin-4-yl)azepane has also been shown to have a low potential for abuse and addiction, making it a promising candidate for the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Cyclohexylpiperidin-4-yl)azepane has a number of advantages for lab experiments. It is highly potent and selective, making it an ideal tool for studying the μ-opioid receptor and its role in pain and addiction. 1-(1-Cyclohexylpiperidin-4-yl)azepane is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 1-(1-Cyclohexylpiperidin-4-yl)azepane has limitations as well. It is highly potent and can be toxic at high doses, making it difficult to use in vivo. Additionally, 1-(1-Cyclohexylpiperidin-4-yl)azepane has a short half-life, which limits its usefulness in long-term studies.
Zukünftige Richtungen
There are a number of future directions for research on 1-(1-Cyclohexylpiperidin-4-yl)azepane. One area of focus is the development of new pain medications based on 1-(1-Cyclohexylpiperidin-4-yl)azepane. Researchers are exploring ways to modify the structure of 1-(1-Cyclohexylpiperidin-4-yl)azepane to improve its potency and selectivity, as well as to reduce its potential for abuse and addiction. Another area of focus is the development of new treatments for addiction based on 1-(1-Cyclohexylpiperidin-4-yl)azepane. Researchers are exploring ways to use 1-(1-Cyclohexylpiperidin-4-yl)azepane to reduce the rewarding effects of opioids and other drugs of abuse, as well as to reduce the symptoms of withdrawal. Finally, researchers are exploring the potential use of 1-(1-Cyclohexylpiperidin-4-yl)azepane in the treatment of other neurological disorders, such as depression and anxiety.
Synthesemethoden
The synthesis of 1-(1-Cyclohexylpiperidin-4-yl)azepane involves a multi-step process that includes the reaction of cyclohexylamine with 4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 1,6-dibromohexane in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclohexylpiperidin-4-yl)azepane has been studied extensively for its potential applications in the field of pain management. It has been shown to be highly effective in relieving pain in animal models of acute and chronic pain. 1-(1-Cyclohexylpiperidin-4-yl)azepane has also been studied for its potential applications in the treatment of addiction. It has been shown to reduce the rewarding effects of opioids and cocaine in animal models of addiction.
Eigenschaften
Produktname |
1-(1-Cyclohexylpiperidin-4-yl)azepane |
|---|---|
Molekularformel |
C17H32N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1-(1-cyclohexylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C17H32N2/c1-2-7-13-18(12-6-1)17-10-14-19(15-11-17)16-8-4-3-5-9-16/h16-17H,1-15H2 |
InChI-Schlüssel |
BSGAUFJEHNSTJX-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCCCC3 |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
![1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247648.png)
![1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247650.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247651.png)
![1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247653.png)